molecular formula C11H15N2O5PS B077744 Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester CAS No. 13351-40-1

Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester

Cat. No. B077744
CAS RN: 13351-40-1
M. Wt: 318.29 g/mol
InChI Key: JXYTVIFRUVYKQQ-UHFFFAOYSA-N
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Description

Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester is a compound that has been widely used in scientific research. It is a type of organophosphorus compound that is commonly used as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Mechanism Of Action

Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the nervous system, leading to a variety of physiological effects.

Biochemical And Physiological Effects

Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester has been shown to have a variety of biochemical and physiological effects. These include increased levels of acetylcholine in the nervous system, increased synaptic transmission, and increased muscle contraction. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it useful for studying the effects of acetylcholinesterase inhibition on the nervous system. However, the compound also has several limitations, including its toxicity and the potential for off-target effects.

Future Directions

There are several future directions for research on phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester. One area of research is the development of more selective inhibitors of acetylcholinesterase, which could reduce the risk of off-target effects. Another area of research is the development of compounds that can target other enzymes involved in the breakdown of acetylcholine, which could lead to new treatments for neurological disorders. Finally, research on the neuroprotective effects of this compound could lead to the development of new treatments for neurodegenerative diseases.

Synthesis Methods

Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester can be synthesized through a multi-step process that involves the reaction of morpholine with chloromethyl methyl ether, followed by the reaction of the resulting compound with phosphorus pentasulfide. The final step involves the reaction of the resulting compound with p-nitrophenol.

Scientific Research Applications

Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester has been widely used in scientific research as an inhibitor of acetylcholinesterase. This compound has been used in studies on the effects of acetylcholinesterase inhibitors on the nervous system, as well as in studies on the role of acetylcholine in various physiological processes.

properties

CAS RN

13351-40-1

Product Name

Phosphonothioic acid, morpholino-, O-methyl O-(p-nitrophenyl) ester

Molecular Formula

C11H15N2O5PS

Molecular Weight

318.29 g/mol

IUPAC Name

methoxy-morpholin-4-yl-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H15N2O5PS/c1-16-19(20,12-6-8-17-9-7-12)18-11-4-2-10(3-5-11)13(14)15/h2-5H,6-9H2,1H3

InChI Key

JXYTVIFRUVYKQQ-UHFFFAOYSA-N

SMILES

COP(=S)(N1CCOCC1)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COP(=S)(N1CCOCC1)OC2=CC=C(C=C2)[N+](=O)[O-]

synonyms

Morpholinophosphonothioic acid O-methyl O-(p-nitrophenyl) ester

Origin of Product

United States

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